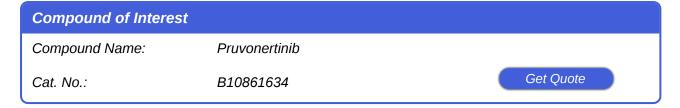


Pruvonertinib: A Technical Guide to a Third-Generation EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvonertinib (also known as YK-029A) is an orally bioavailable, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target resistance mutations in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the preclinical and clinical data available for **Pruvonertinib**, detailing its mechanism of action, inhibitory activity, and early clinical efficacy. The information is intended for researchers, scientists, and professionals involved in the field of oncology drug development.

Introduction

The development of EGFR TKIs has revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the efficacy of first and second-generation inhibitors is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation in exon 20. Third-generation EGFR TKIs have been engineered to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing associated toxicities. **Pruvonertinib** has emerged as a promising next-generation agent with potent activity against both the T790M mutation and challenging exon 20 insertion mutations.[1]



Mechanism of Action

Pruvonertinib is a covalent, irreversible inhibitor of EGFR. It forms a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. [3] By selectively targeting mutant forms of EGFR, **Pruvonertinib** aims to achieve a wider therapeutic index compared to earlier-generation TKIs.

Preclinical Data In Vitro Activity

Pruvonertinib has demonstrated potent anti-proliferative activity against various EGFR-mutant NSCLC cell lines. The available data on its growth inhibition (GI50) are summarized in the table below.

Cell Line	EGFR Mutation Status	GI50 (nM)	Reference
A431	Wild-Type (overexpression)	237	[4]
PC-9	Exon 19 Deletion	7.2	[4]
HCC827	Exon 19 Deletion	3.4	[4]
H1975	L858R & T790M	12	[4]
Ba/F3	Exon 20 Insertion	69	[4]

Table 1: In Vitro Anti-proliferative Activity of **Pruvonertinib** in EGFR-Mutant Cell Lines.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations have shown that oral administration of **Pruvonertinib** can lead to significant tumor regression and prevent tumor progression at well-tolerated doses.[1][2]



Pharmacokinetics

Preclinical pharmacokinetic studies in mice and rats have demonstrated good oral bioavailability and exposure for **Pruvonertinib**.

Species	Dose (p.o.)	Стах (µМ)	AUC (24h) (h·µM)	Bioavailabil ity (%)	Reference
Mouse	5 mg/kg	0.25	0.622	N/A	[4]
Rat	5 mg/kg	0.35	2.2	42	[4]
Rat	80 mg/kg	2.0	29.4	35	[4]

Table 2: Pharmacokinetic Parameters of **Pruvonertinib** in Preclinical Models.

Clinical Data Phase 1 Clinical Trial

A multicenter, open-label, Phase 1 clinical trial (CTR20180350) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Pruvonertinib** in patients with advanced NSCLC harboring EGFR mutations. The study included a dose-escalation phase and a dose-expansion phase.[5][6]

Study Design:

- Dose Escalation: Patients with EGFR T790M mutations received Pruvonertinib at doses of 50, 100, 150, 200, and 250 mg/day using a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[6]
- Dose Expansion: Treatment-naive patients with EGFR exon 20 insertion mutations received the RP2D.[5][6]

Key Findings:

• Safety and Tolerability: No dose-limiting toxicities were observed, and the MTD was not reached. The most common treatment-related adverse events (TRAEs) were diarrhea, anemia, and rash.[6][7]



• Efficacy (Treatment-Naive EGFR Exon 20 Insertion Cohort): In 26 evaluable patients, the objective response rate (ORR) was 73.1%, and the disease control rate (DCR) was 92.3%. The median progression-free survival (mPFS) was 9.3 months.[6][8]

Efficacy Endpoint	Result (n=26)	95% Confidence Interval	Reference
Objective Response Rate (ORR)	73.1%	52.21% - 88.43%	[8]
Disease Control Rate (DCR)	92.3%	74.87% - 99.05%	[8]
Median Progression- Free Survival (mPFS)	9.3 months	5.85 - Not Evaluated	[6]

Table 3: Preliminary Efficacy of **Pruvonertinib** in Treatment-Naive Patients with EGFR Exon 20 Insertion Mutations.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Pruvonertinib** have not been publicly disclosed. However, the following are generalized protocols for key assays typically used in the development of third-generation EGFR TKIs.

In Vitro EGFR Kinase Inhibition Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.

- Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure: a. Prepare serial dilutions of Pruvonertinib. b. In a microplate, combine the EGFR enzyme, peptide substrate, and Pruvonertinib at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a



specified time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the IC50 value, which is the concentration of **Pruvonertinib** required to inhibit 50% of the EGFR kinase activity.

Cell Viability/Proliferation Assay (Generic Protocol)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

- Materials: NSCLC cell lines with various EGFR mutations, cell culture medium, 96-well plates, Pruvonertinib, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
- Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat
 the cells with serial dilutions of **Pruvonertinib**. c. Incubate for a defined period (e.g., 72
 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e.
 Measure the signal (absorbance or luminescence) using a plate reader. f. Calculate the GI50
 or IC50 value, representing the concentration of **Pruvonertinib** that inhibits cell growth by
 50%.[4][5][9]

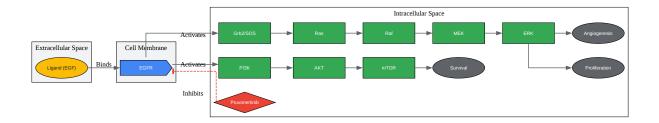
In Vivo Patient-Derived Xenograft (PDX) Model (Generic Protocol)

This assay evaluates the anti-tumor efficacy of a compound in a more clinically relevant animal model.

- Model Establishment: a. Surgically obtain fresh tumor tissue from NSCLC patients. b.
 Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG mice). c. Allow the tumors to grow to a palpable size.[10][11][12]
- Treatment Study: a. When tumors reach a specified volume, randomize the mice into treatment and control groups. b. Administer Pruvonertinib (e.g., by oral gavage) and a vehicle control daily for a defined period. c. Monitor tumor volume and body weight regularly.
 d. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

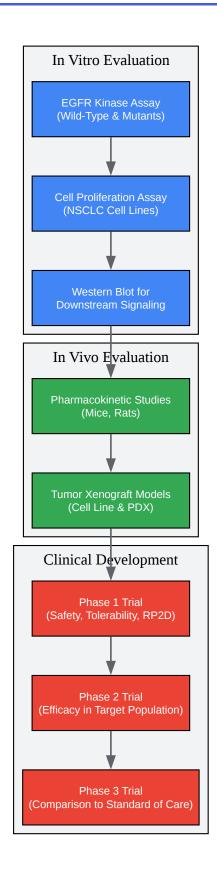




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Caption: EGFR Signaling Pathway and the Mechanism of Action of **Pruvonertinib**.





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Caption: A General Experimental Workflow for the Evaluation of a Third-Generation EGFR TKI.





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Caption: The Logical Progression of Pruvonertinib's Drug Development Pathway.

Conclusion

Pruvonertinib is a potent, third-generation EGFR TKI with a promising preclinical profile and encouraging early clinical activity, particularly in treatment-naive NSCLC patients with EGFR exon 20 insertion mutations. Its high response rates and manageable safety profile in the Phase 1 trial suggest it could be a valuable addition to the therapeutic armamentarium for this patient population with limited treatment options. Further investigation in ongoing and future clinical trials will be crucial to fully define its efficacy and role in the evolving landscape of EGFR-mutant NSCLC treatment.

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